Boc-alpha-methyl-D-aspartic acid

Descripción general

Descripción

Boc-alpha-methyl-D-aspartic acid is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which enhances its stability and makes it useful in various synthetic applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Boc-alpha-methyl-D-aspartic acid typically involves the protection of the amino group of alpha-methyl-D-aspartic acid with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (NEt3) or pyridine (Py). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure complete conversion and minimal side-product formation .

Análisis De Reacciones Químicas

Types of Reactions

Boc-alpha-methyl-D-aspartic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: Reduction can be achieved using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous or organic solvents.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

Peptide Synthesis

Boc-D-α-Me-Asp is extensively used in peptide synthesis due to its ability to introduce specific stereochemical configurations and functionalities into peptides. The Boc (tert-butyloxycarbonyl) protecting group allows for selective deprotection during peptide assembly, facilitating the formation of complex structures.

Table 1: Comparison of Peptide Synthesis Techniques Using Boc-D-α-Me-Asp

| Technique | Advantages | Disadvantages |

|---|---|---|

| Solid-Phase Peptide Synthesis | High efficiency and automation | Limited to shorter peptides |

| Liquid-Phase Peptide Synthesis | Greater flexibility in sequence design | More labor-intensive |

| Microwave-Assisted Synthesis | Reduced reaction times | Requires specialized equipment |

Research has demonstrated that Boc-D-α-Me-Asp can modulate glutamate receptors, which are critical for synaptic transmission and plasticity in the central nervous system. Its derivatives have been studied for their potential neuroprotective effects and roles in neurodegenerative diseases.

Case Study: Neuroprotective Effects

In a study evaluating the neuroprotective properties of various amino acid derivatives, Boc-D-α-Me-Asp showed significant inhibition of excitotoxicity induced by glutamate in neuronal cultures. This suggests its potential use in developing treatments for conditions such as Alzheimer's disease and multiple sclerosis .

Drug Design and Development

Boc-D-α-Me-Asp is also utilized in drug design, particularly for developing novel therapeutics targeting specific receptor subtypes. Its structural modifications can enhance binding affinity and selectivity for target receptors.

Table 2: Structural Modifications of Boc-D-α-Me-Asp and Their Effects

| Modification | Effect on Biological Activity |

|---|---|

| Methylation at the α-position | Increased receptor selectivity |

| Introduction of hydrophobic groups | Enhanced membrane permeability |

| Alteration of the Boc group | Improved stability against enzymatic degradation |

Synthesis of Peptidomimetics

The compound serves as a precursor for peptidomimetics—molecules that mimic peptide structure while offering improved stability and bioavailability. This is particularly important in drug development where oral bioavailability is crucial.

Case Study: Peptidomimetics Development

A study involving the synthesis of peptidomimetics from Boc-D-α-Me-Asp demonstrated enhanced stability against proteolytic enzymes compared to traditional peptides. These peptidomimetics exhibited promising pharmacokinetic profiles, making them candidates for further development .

Research on Antitumor Activity

Recent investigations have explored the antitumor potential of amino acid derivatives, including those derived from Boc-D-α-Me-Asp. These studies focus on their ability to inhibit tumor growth through various mechanisms.

Case Study: Antitumor Activity Evaluation

In vivo studies using H22 tumor-bearing mice revealed that derivatives of Boc-D-α-Me-Asp exhibited significant tumor inhibition rates, suggesting their potential application in cancer therapy .

Mecanismo De Acción

The mechanism of action of Boc-alpha-methyl-D-aspartic acid involves the cleavage of the Boc protecting group under acidic conditions, revealing the free amino group. This free amino group can then participate in various biochemical reactions, including peptide bond formation and enzyme catalysis. The molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

Boc-alpha-methyl-L-aspartic acid: Similar in structure but with a different stereochemistry.

Boc-aspartic acid: Lacks the alpha-methyl group.

Fmoc-alpha-methyl-D-aspartic acid: Uses a different protecting group (Fmoc) instead of Boc.

Uniqueness

Boc-alpha-methyl-D-aspartic acid is unique due to its specific stereochemistry and the presence of the Boc protecting group, which provides stability and facilitates its use in various synthetic and research applications .

Actividad Biológica

Boc-alpha-methyl-D-aspartic acid (Boc-α-Me-D-Asp) is a derivative of aspartic acid, notable for its role in various biochemical applications, particularly in the synthesis of peptides and as a research tool in neuropharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

Boc-α-Me-D-Asp is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group, which enhances its stability and utility in synthetic chemistry. This compound is utilized in various fields including:

- Chemistry : As a building block for peptide synthesis.

- Biology : In enzyme mechanism studies and protein interactions.

- Medicine : As a precursor for pharmaceutical development.

The molecular formula is , and it plays a significant role in modulating neurotransmitter systems, particularly those involving glutamate receptors.

The mechanism of action for Boc-α-Me-D-Asp primarily involves the cleavage of the Boc group under acidic conditions, which exposes the free amino group. This free amino group can participate in various biochemical reactions, including:

- Peptide bond formation : Facilitating the synthesis of peptides.

- Enzyme catalysis : Acting as a substrate or inhibitor in enzymatic reactions.

The compound's ability to mimic natural amino acids allows it to interact with biological systems effectively.

Neuropharmacological Effects

Research indicates that Boc-α-Me-D-Asp may influence neurotransmitter systems, particularly through its interaction with NMDA receptors. NMDA receptors are critical for synaptic plasticity and memory function. The following table summarizes key findings related to its biological activity:

Case Studies

-

Testosterone Regulation :

- A study examining D-aspartic acid (DAA) supplementation found that while it increased testosterone levels in animal models, human studies yielded mixed results regarding its efficacy.

- The study highlighted that DAA could stimulate GnRH release from the hypothalamus, leading to increased LH release from the pituitary gland, which is crucial for testosterone production .

- Neurotransmitter Modulation :

Synthesis and Applications

Boc-α-Me-D-Asp serves as a versatile intermediate in peptide synthesis due to its stability conferred by the Boc group. The synthesis typically involves protecting the amino group to prevent unwanted reactions during peptide coupling. The following outlines a general method for synthesizing Boc-α-Me-D-Asp:

-

Protection of Aspartic Acid :

- Use tert-butyl dicarbonate (Boc2O) to protect the amino group of D-aspartic acid.

-

Methylation :

- Perform methylation using suitable reagents to introduce the alpha-methyl group.

-

Deprotection :

- Remove the Boc group under acidic conditions to yield free amino groups for further reactions.

Propiedades

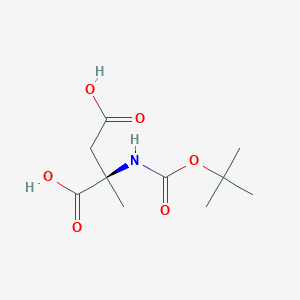

IUPAC Name |

(2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO6/c1-9(2,3)17-8(16)11-10(4,7(14)15)5-6(12)13/h5H2,1-4H3,(H,11,16)(H,12,13)(H,14,15)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMDCRWFYQLYYCO-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC(=O)O)(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.